4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Overview
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. These studies detail the synthesis procedures, confirmatory techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction, and theoretical computations using density functional theory (DFT). The conformational analyses indicate that DFT-optimized molecular structures are consistent with crystal structures determined by X-ray diffraction, highlighting the compounds' physicochemical properties (Huang et al., 2021), (Wu et al., 2021).
Applications in Materials Science
Research into the application of these compounds in materials science, particularly in the context of organic electronics and photovoltaic materials, has been reported. For example, the synthesis of small molecules containing rigidified thiophenes for use in bulk-heterojunction solar cells demonstrates the potential of these compounds in enhancing the performance of organic photovoltaic devices (Gupta et al., 2015).
Organic Synthesis and Polymer Chemistry
The role of these compounds in organic synthesis and polymer chemistry is evident from studies exploring the Pd-catalyzed borylation of aryl bromides and the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. Such methodologies offer efficient routes to synthesize boronic acid esters, which are valuable intermediates in organic synthesis and materials science (Takagi & Yamakawa, 2013). Additionally, the development of deeply colored polymers containing these units showcases their utility in creating novel polymeric materials with potential electronic and optoelectronic applications (Welterlich et al., 2012).
Mechanism of Action
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The result is the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process leads to the formation of boronates, which are intermediates in various biochemical pathways.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h6-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZWNQWHLJIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674664 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-61-6 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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